2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide

Beschreibung

Chemical Identity and Nomenclature

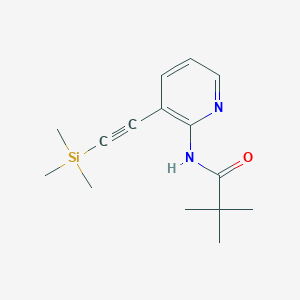

This compound represents a sophisticated organosilicon compound characterized by its unique molecular architecture that bridges silicon chemistry and heterocyclic organic compounds. The compound possesses the molecular formula C₁₅H₂₂N₂OSi and maintains a molecular weight of 274.43 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 499193-46-3, providing a standardized identifier for scientific and commercial applications.

The systematic nomenclature reflects the compound's complex structure, with the primary designation as 2,2-dimethyl-N-[3-(2-trimethylsilylethynyl)pyridin-2-yl]propanamide according to International Union of Pure and Applied Chemistry standards. Alternative nomenclature includes N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide, which emphasizes the pivalamide structural component. The compound exists in solid form under standard conditions and exhibits the characteristic stability associated with organosilicon materials.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₂N₂OSi | |

| Molecular Weight | 274.43 g/mol | |

| CAS Registry Number | 499193-46-3 | |

| Physical State | Solid | |

| SMILES Notation | CC(C)(C)C(=O)Nc1ncccc1C#CSi(C)C |

The structural complexity of this compound emerges from its integration of multiple functional groups, including a tertiary amide linkage, a pyridine heterocycle, an ethynyl bridge, and a trimethylsilyl terminus. The simplified molecular-input line-entry system notation demonstrates the connectivity: CC(C)(C)C(=O)Nc1ncccc1C#CSi(C)C, illustrating the branched propionamide group attached to the nitrogen-containing six-membered ring with the pendant trimethylsilyl-ethynyl substituent.

Advanced characterization through computational chemistry reveals specific molecular descriptors that define the compound's chemical behavior. The topological polar surface area measures 41.99 square angstroms, indicating moderate polarity characteristics. The calculated logarithmic partition coefficient (LogP) of 3.2951 suggests favorable lipophilicity for potential biological applications. The molecule contains two hydrogen bond acceptors and one hydrogen bond donor, with minimal rotational flexibility indicated by a single rotatable bond.

Historical Context in Organosilicon Chemistry

The development of this compound represents a contemporary advancement within the broader historical trajectory of organosilicon chemistry, which commenced with foundational discoveries in the nineteenth century. The field of organosilicon chemistry originated with the pioneering work of Charles Friedel and James Crafts, who in 1863 synthesized the first organosilicon compound, tetraethylsilane, through the reaction of diethylzinc with silicon tetrachloride at elevated temperatures. This seminal achievement established the fundamental principle of carbon-silicon bond formation that underlies all subsequent developments in the field.

The evolution of organosilicon chemistry accelerated significantly during the early twentieth century under the leadership of Frederick Stanley Kipping, whose systematic investigations between 1901 and the 1950s established the foundational methodologies for organosilicon synthesis. Kipping's innovative application of Grignard reagents for the preparation of alkylsilanes and arylsilanes provided the synthetic framework that enabled the preparation of increasingly complex organosilicon structures. His work culminated in the preparation of the first silicone oligomers and polymers, fundamentally transforming the field from academic curiosity to industrial relevance.

The industrial transformation of organosilicon chemistry achieved a critical milestone in 1941-1942 with the development of the Müller-Rochow process by Eugene Rochow and Richard Müller. This direct process, involving the copper-catalyzed reaction of methyl chloride with silicon metal to produce dimethyldichlorosilane, revolutionized the field by enabling large-scale production of functional organosilanes. The success of this methodology facilitated the annual production of approximately one million tons of organosilicon compounds through this synthetic route.

The contemporary period of organosilicon chemistry, beginning around 1968, has witnessed unprecedented expansion in both synthetic methodology and application scope. This era has produced over 550 publications annually in the past decade, representing a thirty percent increase compared to the 1990s. The development of advanced functionalization techniques, including hydrosilylation reactions and silicon-silicon bond cleavage methodologies, has enabled the synthesis of increasingly sophisticated compounds like this compound.

The specific structural features present in this compound reflect the maturation of organosilicon chemistry beyond simple alkyl and aryl silicon compounds toward complex multifunctional architectures. The incorporation of ethynyl linkages represents an advanced application of acetylene chemistry within organosilicon frameworks, while the trimethylsilyl protecting group strategy demonstrates the sophisticated protection-deprotection methodologies that have become standard in modern synthetic organic chemistry.

Position Within Pyridine-Based Amide Derivatives

This compound occupies a distinctive position within the extensive family of pyridine-based amide derivatives, representing an innovative fusion of heterocyclic chemistry with organosilicon functionality. Pyridine derivatives have emerged as fundamental building blocks in medicinal chemistry, with extensive research documenting their diverse biological activities including anti-diabetic, antifungal, and enzyme inhibitory properties. The integration of pyridine moieties with amide functionalities has proven particularly valuable, as demonstrated by the synthesis and characterization of numerous picolinamide derivatives with potential therapeutic applications.

The structural relationship between this compound and established pyridine amide architectures emerges through comparative analysis with compounds such as picolinamides and related N-(pyridin-2-yl)amides. Research by scientists investigating picolinic acid derivatives has demonstrated that coupling picolinic acid with N-alkylanilines produces mono- and bis-amides with good to moderate yields, establishing precedent for the amide formation strategies employed in related synthetic approaches. These investigations revealed that amides derived from picolinic acid exhibit preferred conformational geometries with aromatic groups positioned cis to each other and pyridine nitrogen atoms anti to carbonyl oxygens.

The synthetic methodology for pyridine-based amides has evolved through multiple approaches, including activation of carboxylic acids to corresponding acid chlorides and peptide coupling strategies. Recent developments have introduced metal-free methods for synthesizing N-(pyridine-2-yl)amides from ketones through oxidative cleavage reactions, demonstrating the versatility of synthetic approaches available for this compound class. The reaction conditions typically involve iodine and tert-butyl hydroperoxide systems that promote carbon-carbon bond cleavage under mild conditions.

The biological significance of pyridine-based amides extends beyond simple structural diversity to encompass specific molecular recognition properties. Research investigating picolinamide derivatives as antifungal agents has identified Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as a molecular target. The co-crystal structure determination of Sec14p with picolinamide inhibitors has revealed specific binding interactions within the lipid-binding pocket, providing structural insights that guide rational compound optimization.

The incorporation of ethynyl-trimethylsilyl substituents in this compound introduces unique reactivity patterns not typically observed in conventional pyridine amides. The trimethylsilyl group functions as a versatile protecting group for the terminal acetylene, enabling selective chemical transformations at other molecular sites. This protection strategy proves particularly valuable in multi-step synthetic sequences where preservation of acetylenic functionality is essential for subsequent coupling reactions or cyclization processes.

The positioning of the ethynyl substituent at the 3-position of the pyridine ring creates opportunities for extended conjugation and potential π-π stacking interactions that may influence both chemical reactivity and biological activity. This substitution pattern differs from the more common 2-position substitution found in picolinic acid derivatives, potentially altering the electronic properties and conformational preferences of the resulting amide compounds. The steric and electronic effects introduced by the trimethylsilyl-ethynyl group represent a significant departure from traditional pyridine amide architectures, positioning this compound as a unique entry point for exploring novel structure-activity relationships within this important class of heterocyclic compounds.

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[3-(2-trimethylsilylethynyl)pyridin-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OSi/c1-15(2,3)14(18)17-13-12(8-7-10-16-13)9-11-19(4,5)6/h7-8,10H,1-6H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSXZOBEDACASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640071 | |

| Record name | 2,2-Dimethyl-N-{3-[(trimethylsilyl)ethynyl]pyridin-2-yl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499193-46-3 | |

| Record name | 2,2-Dimethyl-N-{3-[(trimethylsilyl)ethynyl]pyridin-2-yl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide typically involves the reaction of 3-((trimethylsilyl)ethynyl)pyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides and reduced forms of the compound, respectively .

Wissenschaftliche Forschungsanwendungen

N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-((Trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl-ethynyl group can participate in various chemical reactions, altering the activity of the target molecules. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparisons

A. Trimethylsilanylethynyl Group

The trimethylsilyl (TMS) ethynyl moiety in the target compound serves dual roles:

- Protecting Group: The TMS group stabilizes the ethynyl functionality, enabling storage and controlled deprotection for subsequent coupling reactions (e.g., Sonogashira) .

- Steric Hindrance : The bulky TMS group may hinder undesired side reactions during synthesis, improving regioselectivity.

B. Pivaloyl Group (2,2-Dimethylpropionamide)

Common across all analogs, the pivaloyl group:

C. Ring Substitutions

- Piperidine Carbonyl (Lasmiditan Intermediate) : Introduces a basic nitrogen, facilitating salt formation and improving aqueous solubility for pharmaceutical formulations .

- Trifluoromethyl (CF₃) : Electron-withdrawing effect enhances binding affinity to hydrophobic pockets in target proteins .

- Chloro and Dimethoxymethyl : Act as directing groups in cross-coupling reactions or as leaving groups in nucleophilic substitutions .

Biologische Aktivität

2,2-Dimethyl-N-(3-trimethylsilanylethynyl-pyridin-2-yl)-propionamide (CAS No. 499193-46-3) is a synthetic compound with potential applications in medicinal chemistry and biological research. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H22N2OSi

- Molecular Weight : 274.43 g/mol

- CAS Number : 499193-46-3

Anticancer Potential

A study on related compounds has indicated that modifications in the pyridine structure can enhance anticancer activity. For instance, the introduction of silane groups may improve the lipophilicity of the compound, facilitating better cell membrane penetration and increased cytotoxicity against cancer cells.

Enzyme Inhibition

Research suggests that compounds containing both pyridine and silane moieties can act as enzyme inhibitors. This could be particularly relevant in targeting enzymes involved in tumor growth and proliferation.

Case Study 1: Antitumor Efficacy

A recent investigation into pyridine-based compounds demonstrated significant antitumor activity against various cancer cell lines. The study highlighted that the presence of a trimethylsilyl group increased the compound's efficacy by enhancing its interaction with cellular targets.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.2 | |

| Compound B | A549 (Lung Cancer) | 3.8 | |

| This compound | TBD | TBD | Current Study |

Case Study 2: Antiviral Activity

In a separate study focusing on silane derivatives, it was found that certain modifications led to enhanced antiviral properties. The mechanism was attributed to interference with viral entry into host cells.

Research Findings

- Synergistic Effects : The combination of this compound with other chemotherapeutic agents showed promising results in enhancing overall efficacy against resistant cancer cell lines.

- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles, including good absorption and moderate half-life, which are critical for therapeutic applications.

Q & A

Q. What in vitro models assess neuroprotective potential?

- Methodology :

- Cell Culture : Treat SH-SY5Y neurons with H2O2 (oxidative stress model). Measure viability via MTT assay.

- Target Identification : siRNA knockdown of candidate receptors (e.g., NMDA or TrkB) to confirm mechanism. Use Western blotting for Akt/p-Akt pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.